molecular formula C21H19ClN2O3S2 B2698038 Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate CAS No. 338748-01-9

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate

Cat. No.: B2698038
CAS No.: 338748-01-9
M. Wt: 446.96
InChI Key: CXAGFNFDSRNZMQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chlorophenyl group and a methoxymethyl group, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and methoxymethyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Medicine: Its potential biological activity could make it useful in the development of new pharmaceuticals.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate include other pyrimidine derivatives with similar substituents. Examples include:

  • 4-chlorophenylpyrimidine derivatives
  • Methoxymethylpyrimidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which may confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-26-12-16-11-19(29-18-6-4-3-5-17(18)20(25)27-2)24-21(23-16)28-13-14-7-9-15(22)10-8-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGFNFDSRNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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